![molecular formula C9H6Cl2N2O2S B1426729 5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid CAS No. 1047630-61-4](/img/structure/B1426729.png)
5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid
Overview
Description
“5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid” is a chemical compound with the molecular weight of 277.13 . Its IUPAC name is 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6Cl2N2O2S/c1-13-7(5(10)3-12-13)4-2-6(9(14)15)16-8(4)11/h2-3H,1H3,(H,14,15) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at refrigerator temperatures for optimal stability .Scientific Research Applications
Antimicrobial Activity
This compound has been evaluated for its antimicrobial activity against various bacteria and fungi, including E. coli (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (fungi) .
Anti-HIV Potential
Indole derivatives, which include this compound, have shown potential as anti-HIV agents. Molecular docking studies have been performed to assess their effectiveness against HIV-1 .
Material Science Applications
Thiophene derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .
Anti-Tobacco Mosaic Virus (TMV) Activity
A series of novel pyrazole amide derivatives, which include this compound, have been designed to target TMV PC protein. These compounds have shown activity against Tobacco Mosaic Virus .
Chemical Reactivity and Synthesis
This compound serves as an important intermediate for the synthesis of a variety of heterocyclic systems that are otherwise difficult to obtain .
Safety and Hazards
properties
IUPAC Name |
5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2S/c1-13-7(5(10)3-12-13)4-2-6(9(14)15)16-8(4)11/h2-3H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDVSQFPKDKYHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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